2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide
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Overview
Description
The compound is a pyrazolopyridazine derivative. Pyrazolopyridazines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrazolopyridazines can undergo a variety of reactions, including substitutions, additions, and cyclizations .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : A study describes the synthesis of compounds with a pyrazolospirolactam core, highlighting a streamlined synthesis process. These compounds have shown potential as acetyl-CoA carboxylase inhibitors, which are relevant for medical applications such as cancer treatment and metabolic disorders (Kim Huard et al., 2012).
Potential Ligands for the GABA Receptor Complex : Research into the synthesis of imidazo-[1,5-a]pyrido[2,3-e]pyrazines suggests these compounds could act as potential ligands for the GABA receptor complex, implying their use in neurological disorders treatment (Manuela Weber et al., 2002).
Anticonvulsant Activity : Studies on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives have shown promising anticonvulsant activities, suggesting potential applications in epilepsy treatment (Zeynep Aktürk et al., 2002).
Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines synthesized as histamine H4 receptor (H4R) ligands have shown anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain management (R. Altenbach et al., 2008).
Chemical Synthesis and Modification
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : This study demonstrates the efficient synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale, indicating their potential utility in developing novel chemical entities (Rustam T. Iminov et al., 2015).
Facile Synthesis, Antimicrobial Evaluation, and Molecular Docking Studies : Research on pyrazole-imidazole-triazole hybrids has shown significant antimicrobial activity, highlighting the importance of structural innovation in developing new antimicrobial agents (Suman Punia et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
2-(1-tert-butyl-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-7-8-18-13(23)10-21-16(24)15-12(14(20-21)11(2)3)9-19-22(15)17(4,5)6/h9,11H,7-8,10H2,1-6H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABGAXUZSGQJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=NN2C(C)(C)C)C(=N1)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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